Iloperidone metabolite P88-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

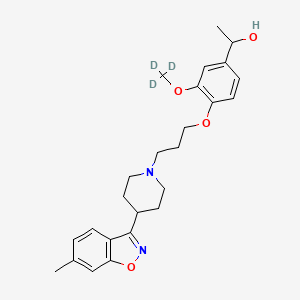

C25H32N2O4 |

|---|---|

Molecular Weight |

427.5 g/mol |

IUPAC Name |

1-[4-[3-[4-(6-methyl-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanol |

InChI |

InChI=1S/C25H32N2O4/c1-17-5-7-21-23(15-17)31-26-25(21)19-9-12-27(13-10-19)11-4-14-30-22-8-6-20(18(2)28)16-24(22)29-3/h5-8,15-16,18-19,28H,4,9-14H2,1-3H3/i3D3 |

InChI Key |

VRIMAMWRQIFZRW-HPRDVNIFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(C)O)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)C |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=NO2)C3CCN(CC3)CCCOC4=C(C=C(C=C4)C(C)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Iloperidone metabolite P88-d3 chemical properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, metabolic pathways, and analytical methodologies related to Iloperidone (B1671726) metabolite P88-d3. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of Iloperidone and its metabolites.

Introduction

Iloperidone is an atypical antipsychotic agent. Its metabolism in vivo leads to the formation of several metabolites, with P88 being one of the two predominant ones. The metabolite P88 is formed through the carbonyl reduction of Iloperidone and is considered an active metabolite, exhibiting a receptor binding profile comparable to the parent drug.[1][2] The deuterated isotopologue, P88-d3, serves as a crucial internal standard for quantitative bioanalytical assays, enabling accurate measurement of P88 levels in biological matrices.[3] This guide focuses on the chemical and physical properties of P88-d3, its formation, and the experimental procedures for its analysis.

Chemical Properties and Data

The chemical properties of Iloperidone metabolite P88 and its deuterated analog P88-d3 are summarized below. While extensive experimental data for the deuterated form is not publicly available, computed properties provide valuable estimates.

Table 1: Chemical Properties of Iloperidone Metabolite P88 and P88-d3

| Property | Iloperidone Metabolite P88 | Iloperidone Metabolite P88-d3 | Reference |

| IUPAC Name | 1-(4-(3-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethan-1-ol | 1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanol | [4] |

| Chemical Formula | C₂₄H₂₉FN₂O₄ | C₂₄H₂₆D₃FN₂O₄ | [5] |

| Molecular Weight | 428.5 g/mol | 429.51 g/mol | [5] |

| Exact Mass | 428.21113 g/mol | 429.2300 g/mol (Computed) | [6] |

| Appearance | Off-white solid | Not specified | [5] |

| Solubility | Slightly soluble in Chloroform and Methanol | Not specified | [4] |

| XLogP3 | Not specified | 4.2 (Computed) | [6] |

Metabolic Pathway of Iloperidone to P88

Iloperidone undergoes extensive hepatic metabolism primarily through three biotransformation pathways: carbonyl reduction, hydroxylation (mediated by CYP2D6), and O-demethylation (mediated by CYP3A4).[1] The formation of the active metabolite P88 occurs via the carbonyl reduction of the ketone group on the acetophenone (B1666503) moiety of Iloperidone.[1]

Caption: Metabolic pathways of Iloperidone.

Experimental Protocols

Synthesis of this compound

Characterization of Iloperidone Metabolites

The characterization of Iloperidone and its related substances, including potential impurities and metabolites, typically involves a combination of spectroscopic techniques.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the molecule.

While specific spectral data for P88-d3 is not publicly available, these are the standard methods that would be employed for its structural confirmation.

Quantification of Iloperidone and Metabolite P88 in Biological Matrices

The simultaneous determination of Iloperidone and its metabolites P88 and P95 in plasma is commonly performed using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[11][12] Iloperidone-d3 and its corresponding deuterated metabolites like P88-d3 are used as internal standards to ensure accuracy and precision.[13]

A general UPLC-MS/MS protocol is outlined below:

-

Sample Preparation:

-

Plasma samples are thawed.

-

An internal standard solution (containing P88-d3) is added to the plasma.

-

Proteins are precipitated using a solvent like acetonitrile.

-

The sample is vortexed and centrifuged to separate the supernatant.

-

The supernatant is collected for analysis.

-

-

Chromatographic Separation (UPLC):

-

Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile) is employed for separation.

-

Flow Rate: A typical flow rate is around 0.4 mL/min.

-

Injection Volume: A small volume (e.g., 5 µL) of the prepared sample is injected.

-

-

Detection (Tandem Mass Spectrometry - MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for P88 and the internal standard P88-d3 are monitored.

-

Caption: General workflow for the quantification of P88.

Conclusion

This compound is an essential tool for the accurate quantification of the active metabolite P88 in pharmacokinetic and drug metabolism studies. This guide provides a summary of its key chemical properties, its formation via the metabolic reduction of Iloperidone, and a general overview of the analytical methods used for its quantification. While detailed proprietary information on its synthesis and full characterization is limited, the provided information serves as a valuable resource for researchers in the field of drug development and analysis.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Iloperidone P88 D3 - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. This compound | C25H32N2O4 | CID 171391520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. US10874659B2 - Iloperidone metabolite for use in the treatment of psychiatric disorders - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. journalijcar.org [journalijcar.org]

- 11. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Structure of Iloperidone-d3 P88: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive elucidation of the structure of Iloperidone-d3 P88, a critical internal standard for the quantitative analysis of the major active metabolite of the atypical antipsychotic drug, Iloperidone. This document details the analytical methodologies employed for structural confirmation, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and presents the metabolic pathway leading to its formation.

Introduction to Iloperidone and its Metabolism

Iloperidone is an atypical antipsychotic agent used in the management of schizophrenia. Following administration, Iloperidone undergoes extensive metabolism in the body, primarily through three pathways: carbonyl reduction, hydroxylation mediated by CYP2D6, and O-demethylation mediated by CYP3A4. The focus of this guide, P88, is a major active metabolite formed via the carbonyl reduction of Iloperidone. Due to its significant contribution to the overall pharmacological effect, accurate quantification of P88 is crucial in pharmacokinetic and drug metabolism studies. To facilitate this, a stable isotope-labeled internal standard, Iloperidone-d3 P88, is utilized.

Structure of Iloperidone-d3 P88

Iloperidone-d3 P88 is the deuterium-labeled form of 4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxy-α-methylbenzenemethanol. The "-d3" designation indicates the presence of three deuterium (B1214612) atoms. Based on commercially available standards, the deuteration is located on the methoxy (B1213986) group attached to the phenyl ring.

Table 1: Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₂₄H₂₆D₃FN₂O₄ |

| Molecular Weight | 432.53 g/mol |

| Parent Drug | Iloperidone |

| Metabolic Pathway | Carbonyl Reduction |

| Deuterium Labeling | Methoxy (-OCD₃) |

Metabolic Pathway of Iloperidone to P88

The formation of the P88 metabolite from Iloperidone is a critical step in its biotransformation. This conversion is catalyzed by carbonyl reductase enzymes, which reduce the ketone functional group on the acetophenone (B1666503) moiety of Iloperidone to a secondary alcohol.

Caption: Metabolic conversion of Iloperidone to its active metabolite P88.

Structural Elucidation Methodologies

The definitive structure of Iloperidone-d3 P88 is elucidated through a combination of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the precise determination of molecular structure. For Iloperidone-d3 P88, both ¹H (proton) and ¹³C (carbon-13) NMR are employed.

Experimental Protocol: NMR Analysis

-

Sample Preparation: A 5-10 mg sample of Iloperidone-d3 P88 is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Expected Spectral Features for Iloperidone-d3 P88:

-

¹H NMR: The most significant feature confirming the structure of Iloperidone-d3 P88 is the absence of a singlet peak around 3.9 ppm, which corresponds to the methoxy protons in the non-deuterated P88. The presence of deuterium at this position results in the disappearance of this signal from the proton spectrum. Other characteristic signals for the aromatic, piperidinyl, and propyl chain protons would be present and can be assigned based on their chemical shifts, multiplicities, and coupling constants.

-

¹³C NMR: The carbon spectrum will show a signal for the methoxy carbon. Due to the coupling with deuterium (a spin-1 nucleus), this signal will appear as a triplet, providing direct evidence of the -OCD₃ group. The chemical shift of this carbon will also be slightly different from that of the non-deuterated compound due to the isotopic effect.

Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons of P88 (Non-deuterated)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 6.8 - 7.8 | m |

| -CH(OH)- | ~4.8 | q |

| -OCH₂- | ~4.1 | t |

| Methoxy (-OCH₃) | ~3.9 | s |

| Piperidinyl Protons | 1.8 - 3.2 | m |

| Propyl Protons | 1.9 - 2.6 | m |

| -CH₃ | ~1.5 | d |

Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbons of P88 (Non-deuterated)

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic Carbons | 110 - 160 |

| -C(OH)- | ~70 |

| -OCH₂- | ~68 |

| Methoxy (-OCH₃) | ~56 |

| Piperidinyl Carbons | 25 - 55 |

| Propyl Carbons | 22 - 60 |

| -CH₃ | ~25 |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) provides fragmentation information that helps to elucidate the molecular structure.

Experimental Protocol: LC-HRMS Analysis

-

Sample Preparation: A dilute solution of Iloperidone-d3 P88 is prepared in a suitable solvent mixture (e.g., acetonitrile/water with 0.1% formic acid).

-

Chromatography: The sample is injected into a liquid chromatography system (e.g., UPLC) coupled to the mass spectrometer. A C18 column is typically used for separation.

-

Mass Spectrometry: The analysis is performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, using electrospray ionization (ESI) in positive ion mode.

-

Full Scan MS: A full scan mass spectrum is acquired to determine the accurate mass of the protonated molecule, [M+H]⁺.

-

Tandem MS (MS/MS): The [M+H]⁺ ion is isolated and fragmented using collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.

Expected Mass Spectral Data for Iloperidone-d3 P88:

-

Accurate Mass: The measured m/z of the protonated molecule will correspond to the calculated exact mass of C₂₄H₂₇D₃FN₂O₄⁺. This provides strong evidence for the elemental composition.

-

Fragmentation Pattern: The MS/MS spectrum will show characteristic fragment ions. The fragmentation pathway will be consistent with the structure of P88, with a key observation being a mass shift of +3 Da in fragments containing the methoxy group compared to the non-deuterated P88.

P88-d3 as a Metabolite of Iloperidone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of P88, a primary active metabolite of the atypical antipsychotic Iloperidone, with a specific focus on its deuterated form, P88-d3, used in quantitative analysis. This document consolidates key data on the pharmacokinetics, receptor binding profiles, and metabolic pathways of Iloperidone and P88. It also outlines detailed experimental protocols and visualizes complex biological and experimental processes.

Introduction

Iloperidone is a second-generation antipsychotic agent effective in the treatment of schizophrenia.[1] Its therapeutic action is mediated through the antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[2] Iloperidone undergoes extensive metabolism in the liver, leading to the formation of several metabolites, with P88 being one of the most significant.[2] P88 is an active metabolite, exhibiting a pharmacological profile comparable to its parent compound.[2] The deuterated isotopologue, P88-d3, serves as a critical internal standard for the accurate quantification of P88 in biological matrices, facilitating pharmacokinetic and metabolic studies.

Metabolic Pathway of Iloperidone to P88

Iloperidone is primarily metabolized through three main pathways: carbonyl reduction, hydroxylation mediated by Cytochrome P450 2D6 (CYP2D6), and O-demethylation mediated by CYP3A4.[2][3] The formation of P88 occurs via the carbonyl reduction pathway.[2] This metabolic process is crucial as the plasma exposure to P88 can be significant, particularly in individuals who are poor metabolizers via the CYP2D6 pathway.[3][4]

Quantitative Data

Pharmacokinetic Parameters of Iloperidone and P88

The pharmacokinetic profiles of Iloperidone and its metabolite P88 are significantly influenced by the genetic polymorphism of the CYP2D6 enzyme. Individuals are generally classified as extensive metabolizers (EM) or poor metabolizers (PM).

| Parameter | Iloperidone (EM) | P88 (EM) | Iloperidone (PM) | P88 (PM) |

| Elimination Half-life (t½) | 18 hours[3] | 26 hours[3] | 33 hours[3] | 37 hours[3] |

| Time to Peak Plasma Concentration (Tmax) | 2-4 hours[3] | Delayed by ~2 hours with a high-fat meal[3] | 2-4 hours[3] | Delayed by ~2 hours with a high-fat meal[3] |

| Apparent Clearance (Cl/F) | 47 to 102 L/h[3] | Not explicitly stated | Lower than EM | Lower than EM |

| Plasma Protein Binding | ~95%[3] | ~95%[3] | ~95%[3] | ~95%[3] |

| AUC Contribution at Steady State | N/A | 19.5% of total plasma exposure[3] | N/A | 34.0% of total plasma exposure[3] |

Receptor Binding Affinities (Ki, nM) of Iloperidone and P88

Both Iloperidone and P88 exhibit high affinity for several dopamine and serotonin receptors, which is consistent with their antipsychotic activity. The binding affinity is represented by the inhibition constant (Ki), where a lower value indicates a higher affinity.

| Receptor | Iloperidone (Ki, nM) | P88 (Ki, nM) |

| Dopamine D2 | 6.3[5] | Similar to Iloperidone |

| Dopamine D3 | 7.1[5] | Similar to Iloperidone |

| Dopamine D4 | 25[5] | Not explicitly stated |

| Serotonin 5-HT2A | 5.6[5] | Similar to Iloperidone |

| Norepinephrine α1 | 0.36[5] | Similar to Iloperidone |

Experimental Protocols

In Vitro Metabolism of Iloperidone

Objective: To determine the metabolic profile of Iloperidone and identify the enzymes responsible for the formation of its metabolites, including P88.

Methodology:

-

Incubation: Iloperidone is incubated with human liver microsomes (HLM) or recombinant human cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4) and cytosolic fractions.[6]

-

Reaction Mixture: A typical incubation mixture contains pooled HLM (e.g., 0.5 mg/mL protein), a phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4), Iloperidone (at various concentrations), and an NADPH-generating system to initiate the metabolic reaction.[7]

-

Time Course: The reaction is allowed to proceed for a specific time course (e.g., 0, 15, 30, 60 minutes) at 37°C.

-

Quenching: The reaction is terminated by the addition of a cold organic solvent, such as acetonitrile (B52724), which also serves to precipitate proteins.

-

Sample Preparation: The quenched samples are centrifuged to pellet the precipitated proteins, and the supernatant is collected for analysis.

-

Analysis: The formation of metabolites, including P88, is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Radioligand Receptor Binding Assay

Objective: To determine the binding affinities (Ki) of Iloperidone and P88 for various neurotransmitter receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue) are prepared by homogenization and centrifugation.

-

Radioligand: A specific radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors) is used.

-

Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (Iloperidone or P88).

-

Incubation: The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[5][8]

Quantification of P88 using P88-d3 and LC-MS/MS

Objective: To accurately quantify the concentration of P88 in biological samples (e.g., plasma, microsome incubates).

Methodology:

-

Sample Preparation: A known amount of the internal standard, P88-d3, is added to the biological sample.[9] The sample then undergoes protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is collected for analysis.

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. P88 and P88-d3 are separated from other matrix components on a C18 reverse-phase column using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both P88 and P88-d3.

-

Quantification: The peak area ratio of the analyte (P88) to the internal standard (P88-d3) is used to construct a calibration curve from standards with known concentrations. The concentration of P88 in the unknown samples is then determined from this calibration curve.

Signaling Pathways

Iloperidone and its active metabolite P88 exert their antipsychotic effects primarily through the antagonism of dopamine D2 and serotonin 5-HT2A receptors. Blockade of these receptors modulates downstream signaling cascades, ultimately leading to a normalization of dopaminergic and serotonergic neurotransmission in key brain regions implicated in schizophrenia.

Conclusion

P88 is a significant, pharmacologically active metabolite of Iloperidone that contributes to its overall clinical effect. The use of its deuterated analog, P88-d3, is essential for robust and accurate bioanalytical method development, enabling detailed pharmacokinetic and metabolic characterization. A thorough understanding of the properties of P88 is critical for optimizing the therapeutic use of Iloperidone and for the development of future antipsychotic agents. This guide provides a foundational resource for researchers in the field of drug metabolism and pharmacology.

References

- 1. academic.oup.com [academic.oup.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 4. ClinPGx [clinpgx.org]

- 5. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How is CYP inhibition assessed in vitro? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]

- 9. benchchem.com [benchchem.com]

Synthesis and Characterization of Iloperidone P88-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Iloperidone (B1671726) P88-d3, a deuterated analog of the major active metabolite of Iloperidone. This isotopically labeled compound is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis by mass spectrometry.

Introduction

Iloperidone is an atypical antipsychotic agent effective in the treatment of schizophrenia. It is extensively metabolized in humans, primarily by CYP3A4 and CYP2D6 enzymes, leading to the formation of two major metabolites: P88 (hydroxy iloperidone) and P95.[1] The P88 metabolite is pharmacologically active, exhibiting a receptor binding profile similar to the parent drug and readily crossing the blood-brain barrier.[1] Iloperidone P88-d3 is the deuterium-labeled version of this active metabolite.[2][3] The incorporation of deuterium (B1214612) atoms provides a distinct mass signature, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalytical assays to accurately quantify the levels of the P88 metabolite in biological matrices.[2][4]

Physicochemical Properties

The key physicochemical properties of Iloperidone P88-d3 are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 1-[4-[3-[4-(6-methyl-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanol | PubChem[5] |

| Molecular Formula | C₂₅H₂₉D₃N₂O₄ | PubChem[5] |

| Molecular Weight | 427.5 g/mol | PubChem[5] |

| Exact Mass | 427.25503774 Da | PubChem[5] |

| Appearance | Off-white solid | Daicel Pharma Standards[6] |

| Solubility | Soluble in methanol, ethanol, acetonitrile, and chloroform. Practically insoluble in water. | Inferred from general properties of similar compounds[1] |

Synthesis of Iloperidone P88-d3

The synthesis of Iloperidone P88-d3 can be conceptualized as a multi-step process starting from a suitable precursor of Iloperidone, followed by deuteration and reduction. A plausible synthetic workflow is outlined below.

Synthetic Workflow

Caption: Synthetic workflow for Iloperidone P88-d3.

Experimental Protocol

Step 1: Synthesis of 1-(4-hydroxy-3-(trideuteriomethoxy)phenyl)ethan-1-one

-

To a solution of 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one (1 equivalent) in anhydrous acetone, add potassium carbonate (1.5 equivalents).

-

Add deuterated methyl iodide (CD₃I, 1.2 equivalents) dropwise to the suspension.

-

Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, filter the solid and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient to yield 1-(4-hydroxy-3-(trideuteriomethoxy)phenyl)ethan-1-one.

Step 2: Synthesis of Iloperidone-d3

-

To a solution of 1-(4-hydroxy-3-(trideuteriomethoxy)phenyl)ethan-1-one (1 equivalent) and 4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents) and 1,3-dibromopropane (1.5 equivalents).

-

Heat the mixture to reflux and maintain for 24-36 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature, filter the inorganic salts, and concentrate the solvent in vacuo.

-

The resulting residue is purified by column chromatography (silica gel, dichloromethane-methanol gradient) to afford Iloperidone-d3.

Step 3: Synthesis of Iloperidone P88-d3

-

Dissolve Iloperidone-d3 (1 equivalent) in methanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add sodium borohydride (B1222165) (NaBH₄, 1.5 equivalents) portion-wise over 30 minutes.

-

Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is purified by flash chromatography to yield Iloperidone P88-d3 as an off-white solid.

Characterization of Iloperidone P88-d3

The synthesized Iloperidone P88-d3 should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

Characterization Workflow

Caption: Characterization workflow for Iloperidone P88-d3.

Analytical Data

The following tables summarize the expected analytical data for the characterization of Iloperidone P88-d3.

Table 1: Mass Spectrometry Data

| Parameter | Expected Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| [M+H]⁺ (Monoisotopic) | m/z 428.2628 |

| [M+H]⁺ (Average) | m/z 428.5 |

Table 2: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.71 | d | 1H | Ar-H |

| 7.25 | d | 1H | Ar-H |

| 7.05 | m | 2H | Ar-H |

| 6.90 | d | 1H | Ar-H |

| 4.85 | q | 1H | -CH(OH)- |

| 4.05 | t | 2H | -O-CH₂- |

| 3.10 | m | 2H | Piperidine-H |

| 2.80 | m | 1H | Piperidine-H |

| 2.50 | t | 2H | -N-CH₂- |

| 2.45 | s | 3H | Ar-CH₃ |

| 2.20 | m | 2H | Piperidine-H |

| 2.05 | m | 2H | -CH₂-CH₂-CH₂- |

| 1.95 | m | 2H | Piperidine-H |

| 1.50 | d | 3H | -CH(OH)CH₃ |

Note: The signal for the -OCD₃ protons will be absent in the ¹H NMR spectrum.

Table 3: ¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 164.5 | C=N |

| 148.0 | Ar-C |

| 147.5 | Ar-C |

| 138.0 | Ar-C |

| 128.0 | Ar-CH |

| 122.0 | Ar-CH |

| 120.5 | Ar-C |

| 117.0 | Ar-CH |

| 112.0 | Ar-CH |

| 110.0 | Ar-CH |

| 70.0 | -CH(OH)- |

| 67.0 | -O-CH₂- |

| 58.0 | -N-CH₂- |

| 56.0 (septet) | -OCD₃ |

| 53.5 | Piperidine-C |

| 35.0 | Piperidine-C |

| 31.0 | Piperidine-C |

| 29.0 | -CH₂- |

| 25.0 | -CH(OH)CH₃ |

| 21.5 | Ar-CH₃ |

Table 4: Purity Data

| Method | Result |

| HPLC Purity | ≥ 98% |

| Isotopic Purity | ≥ 99% Deuterium incorporation |

Signaling Pathway of the Active Metabolite P88

Iloperidone and its active metabolite P88 exert their antipsychotic effects through antagonism of various neurotransmitter receptors.[1] The primary mechanism of action is believed to be a combination of dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂ₐ receptor antagonism. The receptor binding profile also includes high affinity for D₃ and norepinephrine (B1679862) α₁ receptors.[1][7]

Caption: Antagonistic action of Iloperidone P88 at key receptors.

Conclusion

This technical guide outlines a plausible synthetic route and a comprehensive characterization workflow for Iloperidone P88-d3. The provided experimental protocols and expected analytical data serve as a valuable resource for researchers involved in the synthesis of stable isotope-labeled internal standards for bioanalytical studies. The high purity and well-defined isotopic enrichment of Iloperidone P88-d3 are paramount for its utility in sensitive and accurate quantification of the active P88 metabolite, thereby supporting crucial drug metabolism and pharmacokinetic investigations of Iloperidone.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Iloperidone metabolite P88-d3 | C25H32N2O4 | CID 171391520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Iloperidone P88 D3 - Daicel Pharma Standards [daicelpharmastandards.com]

- 7. Functional characterization of the novel antipsychotic iloperidone at human D2, D3, alpha 2C, 5-HT6, and 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Iloperidone P88-d3 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Iloperidone (B1671726) P88-d3, a deuterated metabolite of the atypical antipsychotic drug Iloperidone. This document consolidates key chemical data, quantitative pharmacological information, relevant experimental protocols, and a visualization of its mechanistic pathway.

Core Compound Data

Iloperidone P88-d3 is the deuterated form of P88, an active metabolite of Iloperidone.[1][2] Deuteration is often employed in drug development to alter pharmacokinetic properties.[3]

| Identifier | Value | Source |

| Chemical Name | 1-(4-(3-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-(methoxy-d3)phenyl)ethan-1-ol | [4] |

| Synonyms | Iloperidone-d3 metabolite P88, Iloperidone metabolite Hydroxy Iloperidone-d3 | [3][4] |

| CAS Number | 1504554-02-2 | [3][4] |

| Molecular Formula | C24H26D3FN2O4 | [3][4] |

| Molecular Weight | 431.52 g/mol | [4] |

Quantitative Pharmacological Data

The primary mechanism of action for Iloperidone and its active metabolite P88 is antagonism at dopamine (B1211576) and serotonin (B10506) receptors.[5][6][7] The following table summarizes the receptor binding affinities (Ki in nM) for the non-deuterated P88 metabolite, which are expected to be comparable for the deuterated form.

| Receptor Target | Binding Affinity (Ki, nM) |

| Dopamine D1 | 9.5 |

| Dopamine D2A | 1.6 |

| Dopamine D4 | 3.5 |

| Serotonin (5-HT) 1B | 5.1 |

| Serotonin (5-HT) 2A | 0.03 |

| Serotonin (5-HT) 2C | 6.9 |

| α2b-Adrenergic | 6 |

| α2c-Adrenergic | 1.3 |

| Data sourced from Cayman Chemical, citing Subramanian, N., and Kalkman, H.O. (2002).[1] |

Experimental Protocols

Simultaneous Determination of Iloperidone and its Metabolites (P88, P95) in Rat Plasma via UPLC-MS/MS

This protocol provides a method for the quantitative analysis of Iloperidone and its primary metabolites.[8][9]

1. Sample Preparation:

- To 50 µL of rat plasma, add 150 µL of a protein precipitation agent (e.g., acetonitrile) containing the internal standard.

- Vortex the mixture for 1 minute.

- Centrifuge at 13,000 rpm for 10 minutes.

- Transfer the supernatant to an autosampler vial for analysis.

2. Chromatographic Conditions:

- System: Ultra Performance Liquid Chromatography (UPLC) system.

- Column: UPLC BEH C18 column.

- Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

- System: Tandem mass spectrometer (MS/MS).

- Ionization Mode: Positive ion electrospray ionization (ESI+).

- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Iloperidone, P88, P95, and the internal standard.

4. Calibration and Quality Control:

- Prepare calibration standards and quality control (QC) samples by spiking blank rat plasma with known concentrations of the analytes.

- The concentration range for P88 is typically 0.05-2.0 ng/mL.[8]

- The method should be validated for linearity, accuracy, precision, recovery, and matrix effect according to regulatory guidelines.[8][9]

Mechanistic Pathway

The therapeutic effects of Iloperidone in treating schizophrenia are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[5][6][7] The metabolite P88 exhibits a similar receptor affinity profile.[2] This dual antagonism helps to modulate neurotransmitter imbalances in the brain.[7]

Caption: Iloperidone/P88 antagonism of D2 and 5-HT2A receptors.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Iloperidone P88 D3 - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of Iloperidone? [synapse.patsnap.com]

- 7. What is Iloperidone used for? [synapse.patsnap.com]

- 8. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Iloperidone P88-d3 for the Research Professional

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Iloperidone (B1671726) P88-d3, a key deuterated metabolite of the atypical antipsychotic Iloperidone. This document consolidates essential information on its commercial availability, physicochemical properties, pharmacology, and relevant experimental protocols to support research and development activities.

Commercial Availability and Physicochemical Properties

Iloperidone P88-d3, also known as Hydroxy Iloperidone-d3, is commercially available from several specialized chemical suppliers. It is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Iloperidone due to its isotopic labeling.

Table 1: Commercial Suppliers of Iloperidone P88-d3

| Supplier | Product Name | Catalog Number (Example) |

| Acanthus Research | Iloperidone P88-D3 | ILO-16-004 |

| Clinivex | Iloperidone-13C-d3 Metabolite P88 | Not specified |

| Daicel Pharma Standards | Iloperidone P88 D3 | DCTI-A-419 |

| Simson Pharma Limited | Iloperidone-13C-d3 Metabolite P88 | Not specified |

| MedChemExpress | Iloperidone metabolite Hydroxy Iloperidone-d3 | HY-G0003S1 |

Table 2: Physicochemical Properties of Iloperidone P88-d3

| Property | Value |

| Molecular Formula | C₂₄H₂₆D₃FN₂O₄ |

| Molecular Weight | Approximately 431.5 g/mol |

| Appearance | Typically an off-white solid |

| Parent Drug | Iloperidone |

| Metabolic Relationship | Deuterated active metabolite of Iloperidone |

| Primary Use | Internal standard for quantitative analysis |

Pharmacology and Mechanism of Action

Iloperidone, the parent compound of P88, is an atypical antipsychotic agent. Its therapeutic effects are believed to be mediated through a combination of antagonist activities at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. The metabolite P88 is an active metabolite and exhibits a receptor binding profile that is comparable to the parent drug, suggesting it likely contributes to the overall clinical profile of Iloperidone.

Receptor Binding Affinities

The following table summarizes the receptor binding affinities (Ki and pKi values) for Iloperidone and its active metabolite, P88. This data is crucial for understanding the pharmacological profile and potential off-target effects.

Table 3: Receptor Binding Affinities (Ki/pKi) of Iloperidone and Metabolite P88

| Receptor | Iloperidone (Ki, nM) | Iloperidone (pKi) | P88 (pKi) |

| Dopamine D2A | 6.3[1] | 7.53[2] | 7.80[1] |

| Dopamine D3 | 7.1[3] | 8.59[2] | - |

| Dopamine D4 | 25[3] | - | - |

| Serotonin 5-HT2A | 5.6[3] | - | 9.56[1] |

| Serotonin 5-HT6 | 43[1] | 7.11[2] | - |

| Serotonin 5-HT7 | 22[1] | - | - |

| Serotonin 5-HT1A | 168[1] | 7.69[2] | - |

| Adrenergic α1 | 0.36[1] | - | 8.08[1] |

| Adrenergic α2C | - | 7.83[2] | 7.79[1] |

Note: A lower Ki value indicates a higher binding affinity. pKi is the negative logarithm of the Ki value. Data for P88 is more limited in the public domain.

Signaling Pathway

The primary mechanism of action of Iloperidone and its active metabolite P88 involves the modulation of dopaminergic and serotonergic signaling pathways in the central nervous system. As antagonists, they block the binding of dopamine and serotonin to their respective receptors, which is thought to alleviate the symptoms of schizophrenia.[4][5]

Metabolism and Pharmacokinetics

Iloperidone is extensively metabolized in the liver, primarily through three major pathways: carbonyl reduction to its active metabolite P88, CYP2D6-mediated hydroxylation to P95, and CYP3A4-mediated O-demethylation.[1][3]

Table 4: Pharmacokinetic Parameters of Iloperidone and its Metabolites (in CYP2D6 Extensive Metabolizers)

| Parameter | Iloperidone | P88 | P95 |

| Elimination Half-life (t½) | 18 hours[3] | 26 hours[3] | 23 hours[3] |

| Time to Peak (Tmax) | 2-4 hours[3] | - | - |

| Apparent Clearance (CL/F) | 47-102 L/h[3] | - | - |

| Protein Binding | ~95%[3] | ~95%[3] | ~95%[3] |

Experimental Protocols

Representative Synthesis of Iloperidone P88-d3

Reaction Scheme:

Iloperidone can be reduced to P88 using a deuterated reducing agent. A common method for such a transformation is the use of sodium borodeuteride (NaBD₄).

Materials:

-

Iloperidone

-

Sodium borodeuteride (NaBD₄)

-

Methanol (B129727) (MeOH)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)

Procedure:

-

Dissolution: Dissolve Iloperidone in a suitable solvent such as a mixture of methanol and dichloromethane at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: Cool the solution in an ice bath (0 °C). Add sodium borodeuteride (NaBD₄) portion-wise to the stirred solution. The use of a deuterated reducing agent will introduce the deuterium (B1214612) atom at the benzylic position upon reduction of the ketone.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude Iloperidone P88-d3 by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Characterization: Confirm the structure and isotopic incorporation of the final product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Quantitative Analysis of Iloperidone and Metabolites in Plasma by LC-MS/MS

This protocol outlines a typical workflow for the simultaneous quantification of Iloperidone, P88, and P95 in plasma samples using Iloperidone P88-d3 as an internal standard.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma sample, add a known concentration of the internal standard, Iloperidone P88-d3.

-

Precipitate the plasma proteins by adding a suitable organic solvent (e.g., acetonitrile), followed by vortexing.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

LC Separation:

-

Inject an aliquot of the prepared sample onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate (B1220265) buffer) and an organic component (e.g., acetonitrile (B52724) or methanol) to separate the analytes.

-

-

MS/MS Detection:

-

Perform detection using the mass spectrometer in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for Iloperidone, P88, P95, and the internal standard, Iloperidone P88-d3.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration in spiked plasma standards.

-

Determine the concentrations of Iloperidone, P88, and P95 in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

This technical guide provides a foundational understanding of Iloperidone P88-d3 for research purposes. For specific applications, further optimization of the described protocols may be necessary. Always refer to the latest scientific literature and supplier documentation for the most accurate and up-to-date information.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Iloperidone using P88-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloperidone (B1671726) is an atypical antipsychotic agent utilized in the management of schizophrenia. Accurate quantification of Iloperidone and its primary active metabolite, P88, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides detailed application notes and protocols for the quantitative analysis of Iloperidone and its metabolites in biological matrices, specifically utilizing P88-d3 as a stable isotope-labeled internal standard for P88. The use of a deuterated internal standard is the gold standard in bioanalysis, as it corrects for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[1][2][3][4]

A sensitive and rapid stable-isotope dilution LC-MS/MS assay has been developed for the simultaneous determination of iloperidone and its two major metabolites, P88 and P95, in human plasma.[5] This method, detailed below, employs the deuterated analogs of each analyte as their respective internal standards to ensure the highest level of accuracy.

Signaling and Metabolic Pathways

Iloperidone exerts its therapeutic effects through a complex interaction with various neurotransmitter receptors. Its primary mechanism of action is believed to be antagonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[6][7] By blocking these receptors, Iloperidone helps to modulate dopamine and serotonin levels in the brain, which are thought to be dysregulated in schizophrenia.[6]

Iloperidone is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[7] The major metabolic pathways are carbonyl reduction to form the active metabolite P88, and hydroxylation to form the metabolite P95.[7]

Experimental Workflow

The quantitative analysis of Iloperidone and its metabolites from a biological matrix such as plasma involves several key steps, from sample collection to data analysis. A typical workflow is illustrated below.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from a validated method for the extraction of Iloperidone, P88, and P95 from human plasma.[5]

Materials:

-

Human plasma samples

-

Internal Standard (IS) working solution (containing Iloperidone-d4, P88-d3, and P95-d4 in methanol)

-

Phosphoric acid (1%)

-

Ammonium (B1175870) hydroxide (B78521) (5%) in ethyl acetate

-

Oasis MCX (30 mg, 1 cc) SPE cartridges

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Procedure:

-

Pipette 100 µL of human plasma into a clean microcentrifuge tube.

-

Add 25 µL of the IS working solution and vortex briefly.

-

Add 100 µL of 1% phosphoric acid and vortex.

-

Condition the Oasis MCX SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 1% phosphoric acid followed by 1 mL of methanol.

-

Elute the analytes with 1 mL of 5% ammonium hydroxide in ethyl acetate.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

The following conditions are based on a validated method for the simultaneous determination of Iloperidone and its metabolites.[5]

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| LC System | Agilent 1200 Series or equivalent |

| Column | ACE 5 C8 (50 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.8 mL/min |

| Gradient | 30% B to 95% B over 1.5 min, hold at 95% B for 1 min, return to 30% B |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Run Time | Approximately 3 minutes |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Mass Spectrometer | API 4000 triple quadrupole mass spectrometer or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 550°C |

| Ion Spray Voltage | 5500 V |

| MRM Transitions | See Table 1 |

Table 1: Mass Spectrometric Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Iloperidone | 427.2 | 261.2 | 150 |

| P88 | 429.1 | 190.0 | 150 |

| P95 | 429.1 | 261.1 | 150 |

| Iloperidone-d4 (IS) | 431.2 | 261.2 | 150 |

| P88-d3 (IS) | 432.1 | 190.0 | 150 |

| P95-d4 (IS) | 433.1 | 261.1 | 150 |

Note: The specific m/z values for the deuterated internal standards are inferred based on the addition of deuterium (B1214612) atoms and may need to be optimized.

Quantitative Data Summary

The following tables summarize the validation parameters for the quantitative analysis of Iloperidone, P88, and P95 based on a published validated method.[5]

Table 2: Linearity and Sensitivity

| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

| Iloperidone | 0.01 - 6 | 0.01 | > 0.99 |

| P88 | 0.01 - 6 | 0.01 | > 0.99 |

| P95 | 0.01 - 6 | 0.01 | > 0.99 |

Table 3: Accuracy and Precision

| Analyte | QC Level (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Iloperidone | LLOQ (0.01) | 4.75 | 3.88 | 105.0 |

| Low (0.03) | 2.89 | 2.15 | 101.3 | |

| Medium (2.4) | 1.17 | 1.54 | 99.8 | |

| High (4.8) | 1.55 | 1.98 | 98.5 | |

| P88 | LLOQ (0.01) | 3.12 | 3.25 | 103.0 |

| Low (0.03) | 2.11 | 2.45 | 100.7 | |

| Medium (2.4) | 1.45 | 1.88 | 98.9 | |

| High (4.8) | 1.89 | 2.01 | 97.2 | |

| P95 | LLOQ (0.01) | 4.11 | 3.98 | 104.2 |

| Low (0.03) | 2.54 | 2.87 | 102.1 | |

| Medium (2.4) | 1.78 | 2.11 | 99.5 | |

| High (4.8) | 2.01 | 2.33 | 96.2 |

The acceptance criteria for accuracy are typically within ±15% (±20% at the LLOQ) of the nominal concentration, and for precision, the coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).[2]

Table 4: Recovery and Matrix Effect

| Analyte | Mean Extraction Recovery (%) | Internal Standard-Normalized Matrix Factor |

| Iloperidone | > 84 | 0.97 - 1.03 |

| P88 | > 84 | 0.97 - 1.03 |

| P95 | > 84 | 0.97 - 1.03 |

A consistent and reproducible recovery is desired. The internal standard-normalized matrix factor should be close to 1, indicating minimal ion suppression or enhancement.

Conclusion

The presented application notes and protocols describe a robust and sensitive LC-MS/MS method for the quantitative analysis of Iloperidone and its major metabolites, P88 and P95, in a biological matrix. The use of deuterated internal standards, including P88-d3, is critical for achieving the high accuracy and precision required for regulated bioanalysis. The detailed experimental procedures and validated quantitative data provide a solid foundation for researchers, scientists, and drug development professionals to implement this methodology in their laboratories.

References

- 1. database.ich.org [database.ich.org]

- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Extended radioligand binding profile of iloperidone: a broad spectrum dopamine/serotonin/norepinephrine receptor antagonist for the management of psychotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Iloperidone? [synapse.patsnap.com]

- 7. go.drugbank.com [go.drugbank.com]

Quantitative Analysis of Iloperidone and its Deuterated Metabolite P88-d3 using LC-MS/MS

Application Note

Introduction

Iloperidone (B1671726) is an atypical antipsychotic agent used in the management of schizophrenia.[1][2][3][4][5][6] Accurate and sensitive quantification of Iloperidone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Iloperidone and its deuterated metabolite, P88-d3, which can be utilized as an internal standard for the quantification of the metabolite P88.[7][8] The method is suitable for researchers, scientists, and professionals involved in drug development and clinical analysis.

Analytical Method

A sensitive and selective LC-MS/MS method was developed and validated for the quantification of Iloperidone and P88-d3 in plasma. The method involves a simple protein precipitation extraction procedure, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of Iloperidone and P88-d3 from plasma samples.

Materials:

-

Human or rat plasma

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Iloperidone and P88-d3 reference standards

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Protocol:

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (P88-d3).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.[3]

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.[3]

-

Transfer the supernatant to a clean tube or autosampler vial.

-

Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

Liquid Chromatography

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

Chromatographic Conditions:

| Parameter | Value |

| Column | UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm)[3] |

| Mobile Phase A | 0.1% Formic Acid in Water[3] |

| Mobile Phase B | Acetonitrile[3] |

| Flow Rate | 0.4 mL/min[3] |

| Gradient | 0-0.5 min (10% B), 0.5-1.0 min (90% B), 1.0-1.4 min (90% B), 1.4-1.5 min (10% B), 1.5-2.0 min (10% B)[3] |

| Column Temperature | 35°C[1] |

| Injection Volume | 5 µL |

Mass Spectrometry

Instrumentation:

-

Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Mass Spectrometric Conditions:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Cone Gas Flow | 150 L/hr |

| Desolvation Gas Flow | 600 L/hr |

| Collision Gas | Argon |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Iloperidone | 427.1 | 261.0 | 0.1 | 30 | 25 |

| P88-d3 | 429.1 | 190.0 | 0.1 | 35 | 20 |

Quantitative Data Summary

The method was validated for linearity, precision, accuracy, and recovery. The results are summarized in the tables below.

Table 1: Linearity and Range

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Iloperidone | 0.05 - 50 | > 0.995 |

Table 2: Precision and Accuracy

| Analyte | QC Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Iloperidone | 0.1 (LQC) | < 10 | < 10 | 90 - 110 |

| 1 (MQC) | < 10 | < 10 | 90 - 110 | |

| 40 (HQC) | < 10 | < 10 | 90 - 110 |

Table 3: Recovery

| Analyte | QC Concentration (ng/mL) | Recovery (%) |

| Iloperidone | 0.1 (LQC) | > 85 |

| 1 (MQC) | > 85 | |

| 40 (HQC) | > 85 |

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. bioengineer.org [bioengineer.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for the Use of P88-d3 in Iloperidone Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of P88-d3 as an internal standard in the pharmacokinetic analysis of iloperidone (B1671726) and its primary active metabolite, P88. The following sections detail the experimental procedures, data presentation, and visualization of key processes.

Introduction

Iloperidone is an atypical antipsychotic agent metabolized in the human body primarily by CYP3A4 and CYP2D6 enzymes into two major metabolites: P88 (hydroxy iloperidone) and P95.[1][2] Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of iloperidone and its metabolites. The use of a stable isotope-labeled internal standard, such as P88-d3, is essential for accurate and precise quantification of the analytes in biological matrices by compensating for variability in sample preparation and instrument response.

This document outlines a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous determination of iloperidone, P88, and P95 in plasma, employing P88-d3 as an internal standard.

Experimental Protocols

Materials and Reagents

-

Iloperidone, P88, and P95 reference standards

-

P88-d3 (internal standard)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Rat or human plasma (with appropriate anticoagulant)

Stock and Working Solutions

-

Stock Solutions (1.00 mg/mL): Prepare individual stock solutions of iloperidone, P88, and P95 by dissolving the appropriate amount of each compound in methanol.[1]

-

Internal Standard (IS) Stock Solution (1.00 mg/mL): Prepare a stock solution of P88-d3 in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solutions in methanol to create working solutions for calibration standards and quality control (QC) samples.[1]

-

IS Working Solution (5.0 ng/mL): Dilute the P88-d3 stock solution with methanol to achieve a final concentration of 5.0 ng/mL.[1]

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma sample into a microcentrifuge tube.[1]

-

Add 10 µL of the IS working solution (5.0 ng/mL P88-d3).[3]

-

Add 300 µL of acetonitrile to precipitate plasma proteins.[1][3]

-

Vortex the mixture for a specified time (e.g., 2 minutes).[1]

-

Centrifuge the samples at a high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.[1]

-

Carefully transfer the supernatant to a clean tube or a well plate for UPLC-MS/MS analysis.[1]

UPLC-MS/MS Instrumentation and Conditions

A validated UPLC-MS/MS method for the simultaneous determination of iloperidone and its metabolites in rat plasma serves as the basis for this protocol.[1][2]

Chromatographic Conditions:

| Parameter | Condition |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[1] |

| Mobile Phase A | 0.1% Formic acid in Water[1] |

| Mobile Phase B | Acetonitrile[1] |

| Flow Rate | 0.40 mL/min[1] |

| Injection Volume | 6 µL[1] |

| Column Temperature | Not specified, typically ambient or controlled (e.g., 40°C) |

| Run Time | 2.0 minutes[1] |

Gradient Elution Program:

| Time (min) | % Mobile Phase B (Acetonitrile) |

| 0 - 0.5 | 10 |

| 0.5 - 1.0 | 90 |

| 1.0 - 1.4 | 90 |

| 1.4 - 1.5 | 10 |

| 1.5 - 2.0 | 10 |

Mass Spectrometric Conditions:

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Ion Electrospray (ESI+)[1] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 1 |

Table 1: Mass Spectrometer Parameters [3]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Iloperidone (ILP) | 427.06 | 261.04 |

| P88 | 427.06 | 261.04 |

| P95 | Not specified | Not specified |

| P88-d3 (IS) | 430.06 (example) | 264.04 (example) |

| Note: The m/z values for P88-d3 are illustrative and should be optimized based on the actual deuterated standard. |

Data Presentation

Method Validation Parameters

The following tables summarize the quantitative data from a validated UPLC-MS/MS method for the analysis of iloperidone and its metabolites.

Table 2: Calibration Curve and Quality Control Sample Concentrations [1]

| Analyte | Calibration Curve Range (ng/mL) | LLOQ (ng/mL) | QC Low (ng/mL) | QC Medium (ng/mL) | QC High (ng/mL) |

| Iloperidone (ILP) | 0.05 - 5.0 | 0.05 | 0.1 | 2.0 | 4.0 |

| P88 | 0.05 - 2.0 | 0.05 | 0.1 | 0.8 | 1.6 |

| P95 | 0.05 - 2.0 | 0.05 | 0.1 | 0.8 | 1.6 |

Table 3: Precision and Accuracy of the Method [1]

| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Iloperidone (ILP) | 1.2 - 4.3 | Not specified | -4.3 to 3.4 | Not specified |

| P88 | < 11.2 | Not specified | 0.2 to 12.8 | Not specified |

| P95 | < 11.2 | Not specified | 0.2 to 12.8 | Not specified |

Table 4: Recovery and Matrix Effect [1]

| Analyte | Recovery (%) | Matrix Effect (%) |

| Iloperidone (ILP) | 106.1 - 111.8 | 110.7 - 114.3 |

| P88 | Within ±15% | Within ±15% |

| P95 | Within ±15% | Within ±15% |

Pharmacokinetic Parameters

The following table presents the key pharmacokinetic parameters of iloperidone and its metabolite P88 in different CYP2D6 metabolizer phenotypes.

Table 5: Pharmacokinetic Parameters of Iloperidone and P88

| Parameter | Iloperidone (Extensive Metabolizers) | Iloperidone (Poor Metabolizers) | P88 (Extensive Metabolizers) | P88 (Poor Metabolizers) |

| Elimination Half-life (t½, hours) | 18 | 33 | 26 | 37 |

| Time to Peak Concentration (Tmax, hours) | 2 - 4 | 2 - 4 | Not specified | Not specified |

| Apparent Clearance (CL/F, L/h) | 47 - 102 | Not specified | Not specified | Not specified |

| Apparent Volume of Distribution (Vd/F, L) | 1340 - 2800 | Not specified | Not specified | Not specified |

Mandatory Visualization

Iloperidone Metabolism Pathway

The following diagram illustrates the primary metabolic pathways of iloperidone.

Caption: Iloperidone Metabolic Pathway.

Experimental Workflow for Pharmacokinetic Analysis

This diagram outlines the key steps in the experimental workflow for the pharmacokinetic analysis of iloperidone using UPLC-MS/MS.

Caption: Pharmacokinetic Analysis Workflow.

References

- 1. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Note: High-Throughput Bioanalytical Method for the Quantification of Iloperidone and its Metabolite P88 in Human Plasma using UPLC-MS/MS

Abstract

This application note describes a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of the atypical antipsychotic drug Iloperidone (B1671726) and its active metabolite, P88, in human plasma. The method utilizes stable isotope-labeled internal standards, Iloperidone-d4 and Iloperidone P88-d3, to ensure high accuracy and precision. A simple protein precipitation procedure allows for rapid sample preparation, making the method suitable for high-throughput pharmacokinetic and therapeutic drug monitoring studies. The method was validated according to the FDA guidelines for bioanalytical method validation.

Introduction

Iloperidone is a second-generation antipsychotic agent approved for the treatment of schizophrenia.[1][2] Its therapeutic effect is primarily attributed to its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[3][4][5] Iloperidone is extensively metabolized in the liver, primarily by CYP2D6 and CYP3A4 enzymes, forming two major metabolites: P88 (hydroxy iloperidone) and P95.[1][6][7][8] Given that P88 is an active metabolite, the simultaneous quantification of both the parent drug and this metabolite is crucial for accurately characterizing the pharmacokinetic profile and informing dose adjustments.

This application note presents a validated UPLC-MS/MS method for the simultaneous determination of Iloperidone and P88 in human plasma. The use of the stable isotope-labeled internal standard, Iloperidone P88-d3, for the quantification of P88, and a corresponding deuterated standard for Iloperidone, ensures the reliability of the results by correcting for matrix effects and variations in instrument response.[9][10]

Experimental

Materials and Reagents

-

Iloperidone and Iloperidone P88 analytical standards were purchased from a certified supplier.

-

Iloperidone-d4 and Iloperidone P88-d3 were used as internal standards (IS).

-

HPLC-grade acetonitrile (B52724) and methanol (B129727) were obtained from a reputable chemical supplier.

-

Formic acid (LC-MS grade) was used as a mobile phase additive.

-

Human plasma with K2EDTA as an anticoagulant was sourced from an accredited biobank.

Instrumentation

A UPLC system coupled with a triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source was used for the analysis.

Sample Preparation

A protein precipitation method was employed for sample preparation. To 100 µL of plasma sample, 200 µL of acetonitrile containing the internal standards (Iloperidone-d4 and Iloperidone P88-d3) was added. The mixture was vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes. The supernatant was transferred to an autosampler vial for injection into the UPLC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

The chromatographic and mass spectrometric conditions were optimized for the separation and detection of Iloperidone, P88, and their respective internal standards.

Table 1: UPLC and Mass Spectrometer Parameters

| Parameter | Condition |

| UPLC System | |

| Column | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[11] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile[11] |

| Flow Rate | 0.4 mL/min[11] |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Run Time | 3 minutes[12] |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Reaction | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | |

| Iloperidone | m/z 427.2 → 261.1 |

| Iloperidone-d4 (IS) | m/z 431.2 → 261.1 |

| P88 | m/z 429.2 → 190.1 |

| Iloperidone P88-d3 (IS) | m/z 432.2 → 190.1 |

Method Validation

The method was validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to the US FDA guidelines.

Table 2: Summary of Method Validation Results

| Parameter | Result |

| Linearity Range | |

| Iloperidone | 0.1 - 100 ng/mL (r² > 0.99) |

| P88 | 0.1 - 100 ng/mL (r² > 0.99) |

| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |

| Precision (%RSD) | < 15% (< 20% for LLOQ) |

| Selectivity | No significant interference from endogenous plasma components |

| Recovery | > 85% for all analytes and IS |

| Matrix Effect | Normalized matrix factor between 0.95 and 1.05[12] |

Results and Discussion

The developed UPLC-MS/MS method demonstrated excellent performance for the simultaneous quantification of Iloperidone and its active metabolite P88 in human plasma. The protein precipitation method provided a simple and rapid sample clean-up, enabling high-throughput analysis. The use of stable isotope-labeled internal standards, including Iloperidone P88-d3, effectively compensated for any matrix-induced ion suppression or enhancement, leading to high accuracy and precision. The short chromatographic run time of 3 minutes allows for the analysis of a large number of samples in a short period.

Conclusion

A highly sensitive, specific, and rapid UPLC-MS/MS method for the simultaneous quantification of Iloperidone and its metabolite P88 in human plasma has been developed and validated. The method utilizes Iloperidone P88-d3 as an internal standard for P88 and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving Iloperidone.

Signaling Pathway and Experimental Workflow

Caption: Iloperidone's Mechanism of Action.

Caption: Sample Preparation and Analysis Workflow.

Protocol: Quantification of Iloperidone and P88 in Human Plasma by UPLC-MS/MS

Scope

This protocol outlines the procedure for the quantitative determination of Iloperidone and its metabolite P88 in human plasma using a UPLC-MS/MS method with Iloperidone-d4 and Iloperidone P88-d3 as internal standards.

Materials and Equipment

-

Chemicals and Reagents:

-

Iloperidone and P88 reference standards

-

Iloperidone-d4 and Iloperidone P88-d3 internal standards

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Human plasma (K2EDTA)

-

-

Equipment:

-

UPLC system

-

Triple quadrupole mass spectrometer with ESI source

-

Analytical balance

-

Vortex mixer

-

Microcentrifuge

-

Calibrated pipettes and tips

-

Autosampler vials

-

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve the reference standards of Iloperidone and P88 in methanol to prepare individual stock solutions of 1 mg/mL.

-

Similarly, prepare stock solutions for the internal standards, Iloperidone-d4 and Iloperidone P88-d3.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the stock solutions with 50:50 (v/v) acetonitrile:water to create working standard solutions for calibration curve and quality control samples.

-

-

Internal Standard Working Solution:

-

Dilute the internal standard stock solutions with acetonitrile to achieve a final concentration of 10 ng/mL for both Iloperidone-d4 and Iloperidone P88-d3.

-

Sample Preparation Procedure

-

Label microcentrifuge tubes for blank, calibration standards, quality control samples, and unknown samples.

-

Allow all samples and reagents to thaw to room temperature.

-

Pipette 100 µL of the appropriate plasma sample (blank, standard, QC, or unknown) into the labeled tubes.

-

Add 200 µL of the internal standard working solution to each tube.

-

Vortex the tubes for 1 minute.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 150 µL of the supernatant to autosampler vials.

-

Inject the samples into the UPLC-MS/MS system.

UPLC-MS/MS Analysis

-

Equilibrate the UPLC-MS/MS system with the initial mobile phase conditions.

-

Set up the instrument parameters as detailed in Table 1.

-

Create a sequence table for the injection of blank, calibration standards, QCs, and unknown samples.

-

Initiate the analysis.

Data Analysis and Quantification

-

Integrate the chromatographic peaks for the analytes and internal standards.

-

Calculate the peak area ratios of the analyte to its corresponding internal standard.

-

Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentrations of Iloperidone and P88 in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Acceptance Criteria

-

The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.

-

The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for the LLOQ).

-

The accuracy and precision of the QC samples should be within ±15% of the nominal values.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Iloperidone: chemistry, pharmacodynamics, pharmacokinetics and metabolism, clinical efficacy, safety and tolerability, regulatory affairs, and an opinion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Iloperidone? [synapse.patsnap.com]

- 5. What is Iloperidone used for? [synapse.patsnap.com]

- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 7. Iloperidone: A New Drug for the Treatment of Schizophrenia - Page 4 [medscape.com]

- 8. tandfonline.com [tandfonline.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Robust Method for the Quantification of P88-d3 in Human Plasma using LC-MS/MS

Introduction

The use of deuterated compounds is a valuable strategy in drug development to improve pharmacokinetic profiles.[1][2][3][4] The "deuterium switch" can lead to enhanced metabolic stability, resulting in longer half-lives and potentially improved safety and efficacy.[3][4] Accurate and reliable quantification of these deuterated drugs in biological matrices like plasma is crucial for preclinical and clinical studies.[1][2][5] This application note presents a detailed protocol for the sample preparation and analysis of P88-d3, a hypothetical deuterated small molecule drug, from human plasma.